molecular formula C11H9NO4 B5669944 4,7-dimethyl-6-nitro-2H-chromen-2-one CAS No. 6162-48-7

4,7-dimethyl-6-nitro-2H-chromen-2-one

Cat. No.: B5669944
CAS No.: 6162-48-7
M. Wt: 219.19 g/mol
InChI Key: LFBQEZTXFHKTPY-UHFFFAOYSA-N
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Description

4,7-dimethyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from Tonka beans and have been used in herbal medicines for centuries

Preparation Methods

The synthesis of 4,7-dimethyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the nitration of 4,7-dimethyl-2H-chromen-2-one. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 6-position of the chromenone ring . Another method involves the Pechmann condensation, which is a widely used reaction for synthesizing coumarin derivatives. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .

Chemical Reactions Analysis

4,7-dimethyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, iron, and glacial acetic acid. The major products formed from these reactions include amino derivatives, substituted coumarins, and carboxylic acids.

Comparison with Similar Compounds

4,7-dimethyl-6-nitro-2H-chromen-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

IUPAC Name

4,7-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6-4-11(13)16-10-3-7(2)9(12(14)15)5-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBQEZTXFHKTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977219
Record name 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6162-48-7
Record name 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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